![molecular formula C5H7BrN4 B13095188 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is part of the broader class of triazolopyrazines, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the formation of the triazole and pyrazine rings through sequential reactions. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid esters, followed by the removal of protective groups and cyclization to form the triazolopyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper or ruthenium are often used to facilitate the cycloaddition reactions, and the process may be carried out under reflux conditions to ensure complete conversion of reactants .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction: The triazole and pyrazine rings can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper Catalysts: For cycloaddition and substitution reactions.
Ruthenium Catalysts: For specific cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a modulator of sigma receptors, inhibitors of beta-secretase-1, and cytochrome enzymes.
Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, as a modulator of sigma receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of beta-secretase-1, it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Lacks the bromine atom but shares the core structure.
3-Aryl Substituted 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines: Have different substituents at the 3-position, leading to variations in biological activity and chemical reactivity.
Uniqueness
The presence of the bromine atom in 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine makes it unique compared to its analogs. This halogen atom can participate in additional chemical reactions, such as nucleophilic substitution, which can be used to introduce a variety of functional groups and enhance the compound’s versatility in synthesis and applications .
Properties
Molecular Formula |
C5H7BrN4 |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H7BrN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 |
InChI Key |
PRRBSFIFFOHYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=N2)Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


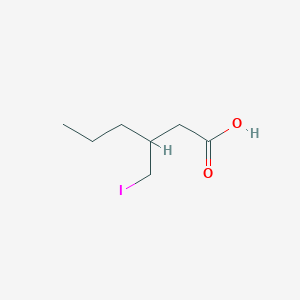
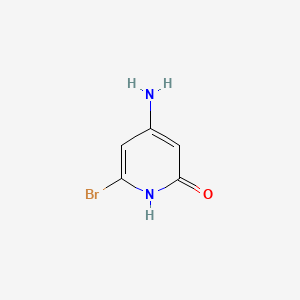
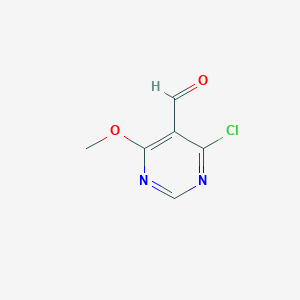



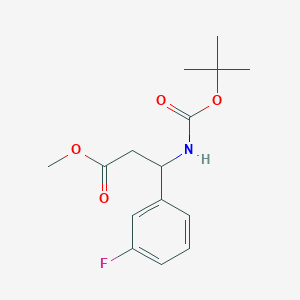
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
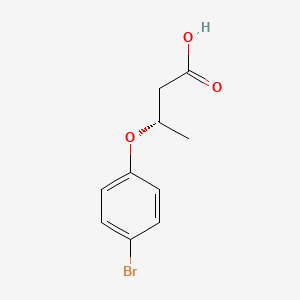
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
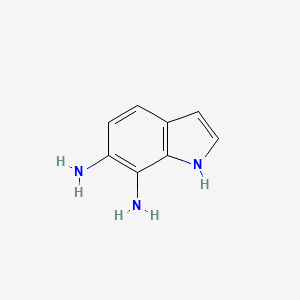
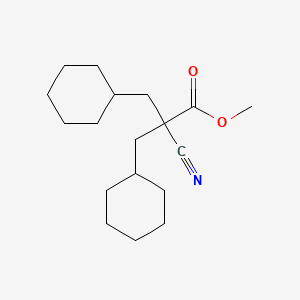
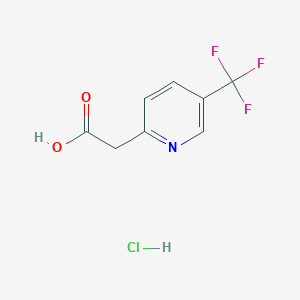
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
